3-Methyl-3-pyrazolin-5-one
CAS No.: 145091-87-8
Cat. No.: VC21281277
Molecular Formula: C4H6N2O
Molecular Weight: 98.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 145091-87-8 |
---|---|
Molecular Formula | C4H6N2O |
Molecular Weight | 98.1 g/mol |
IUPAC Name | 5-methyl-1,2-dihydropyrazol-3-one |
Standard InChI | InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) |
Standard InChI Key | WGVHNCAJPFIFCR-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)NN1 |
Canonical SMILES | CC1=CC(=O)NN1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-Methyl-3-pyrazolin-5-one exists in tautomeric equilibrium between its keto (3-methyl-3-pyrazolin-5-one) and enol (5-methyl-1H-pyrazol-3-ol) forms. X-ray crystallography confirms the keto form predominates in the solid state, stabilized by intramolecular hydrogen bonding . The planar heterocyclic ring system facilitates π-π stacking interactions, influencing its reactivity and crystallinity.
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 98.10 g/mol | |
Melting Point | 223–225°C | |
Density | 1.3 g/cm³ | |
Boiling Point | 309.7°C at 760 mmHg | |
pKa | 9.04 ± 0.70 | |
Solubility in Methanol | 25 mg/mL |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most efficient route involves the condensation of ethyl acetoacetate with methyl hydrazine under solvent-free conditions at 0–78°C for 1–16 hours, achieving yields of 66–100%. This method minimizes environmental impact by eliminating organic solvents and reducing waste. Alternative protocols employ ethanol or methanol as solvents, though these require longer reaction times and post-synthesis purification .
Industrial Manufacturing
Large-scale production utilizes continuous-flow reactors with in-line crystallization to enhance purity and throughput. Process optimization focuses on temperature control (maintained at 25–50°C) and catalytic efficiency, often employing sodium acetate to accelerate cyclization . Post-synthetic purification via recrystallization from diluted ethanol ensures pharmaceutical-grade material .
Chemical Reactivity and Derivative Formation
Oxidation and Reduction Pathways
Treatment with hydrogen peroxide or potassium permanganate oxidizes the pyrazolinone ring to form carboxylated derivatives, while sodium borohydride reduces the carbonyl group to yield pyrazolidine analogs. These reactions are pivotal for generating intermediates in anticoagulant and anti-inflammatory drug synthesis.
Substitution Reactions
Electrophilic substitution at the N1 and C4 positions using alkyl/aryl halides produces derivatives with enhanced bioactivity. For example, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), synthesized via phenylhydrazine condensation, exhibits potent free radical scavenging activity .
Table 2: Representative Derivatives and Applications
Derivative | Synthesis Route | Application |
---|---|---|
Edaravone | Phenylhydrazine condensation | Neuroprotection in stroke |
5-Aminopyrazolone | Ammonia substitution | Antimalarial agents |
4-Nitro-pyrazolinone | Nitration | Anticancer lead compounds |
Pharmacological and Biological Activities
Cytotoxic and Antiparasitic Effects
In vitro studies demonstrate dose-dependent cytotoxicity against colorectal RKO carcinoma cells (IC₅₀ = 18 µM), likely through ROS-mediated apoptosis. Against Leishmania aethiopica and Plasmodium berghei, the compound reduces parasite viability by 80–90% at 50 µM, attributed to inhibition of trypanothione reductase.
Antioxidant Mechanisms
Edaravone, the most clinically significant derivative, quenches hydroxyl radicals (- OH) and peroxynitrite (ONOO⁻), attenuating lipid peroxidation in endothelial cells . This action underlies its FDA approval for acute ischemic stroke and investigational use in myocardial infarction .
Analytical Characterization
Spectroscopic Techniques
-
IR Spectroscopy: Strong absorption at 1680 cm⁻¹ confirms the carbonyl group .
-
¹H NMR: Singlets at δ 2.35 (C3-methyl) and δ 10.2 (N-H) verify tautomeric structure .
-
Mass Spectrometry: Base peak at m/z 98 corresponds to the molecular ion [M]⁺.
Quality Control
HPLC methods using C18 columns (acetonitrile/water mobile phase) achieve >99% purity, critical for pharmaceutical applications .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to anticoagulants (e.g., phenylbutazone) and anticonvulsants. Its imine derivatives show promise as kinase inhibitors in oncology pipelines .
Material Science
Incorporation into metal-organic frameworks (MOFs) enhances catalytic activity in cross-coupling reactions, leveraging the pyrazolone ring’s electron-deficient nature .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume